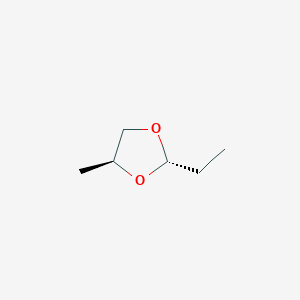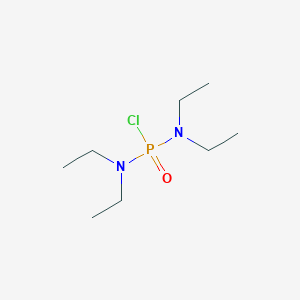
1,3-Dioxolane, 2-ethyl-4-methyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 2-ethyl-4-methyl-, trans- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a boiling point of 98°C. This compound is also known as trans-2-Ethyl-4-methyl-1,3-dioxolane and is commonly abbreviated as EMDO.
Wirkmechanismus
The mechanism of action of EMDO is not well understood, but it is believed to function as a Lewis acid catalyst in many reactions. It has also been shown to participate in hydrogen bonding interactions with other molecules, which can influence its reactivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of EMDO. However, it has been shown to be relatively non-toxic and non-irritating to skin and eyes. It is also considered to be a low-risk chemical in terms of environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EMDO in laboratory experiments is its ability to act as a solvent for a wide range of organic compounds. It is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using EMDO is its relatively high cost compared to other solvents.
Zukünftige Richtungen
There are several potential future directions for research involving EMDO. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Another potential direction is the development of new catalytic reactions using EMDO as a ligand. Additionally, further investigation into the mechanism of action of EMDO could lead to new insights into its reactivity and potential applications in organic synthesis.
Conclusion:
In conclusion, 1,3-Dioxolane, 2-ethyl-4-methyl-, trans- is a versatile chemical compound that has been widely used in scientific research. Its unique properties make it an attractive choice for a variety of applications, including as a solvent, reagent, and chiral auxiliary. While there is still much to learn about the mechanism of action and potential applications of EMDO, it is clear that this compound has significant potential for future research and development.
Synthesemethoden
The synthesis of EMDO involves the reaction of ethyl vinyl ether and paraformaldehyde in the presence of an acid catalyst. The resulting product is then purified using distillation and recrystallization techniques. This method has been widely used in the laboratory and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
EMDO has been used in a variety of scientific research applications, including as a solvent for organic reactions and as a reagent in the synthesis of various organic compounds. It has also been used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Eigenschaften
CAS-Nummer |
1860-13-5 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(2S,4S)-2-ethyl-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
CSZCLQLJVFLXLI-WDSKDSINSA-N |
Isomerische SMILES |
CC[C@H]1OC[C@@H](O1)C |
SMILES |
CCC1OCC(O1)C |
Kanonische SMILES |
CCC1OCC(O1)C |
Andere CAS-Nummern |
1860-13-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)
